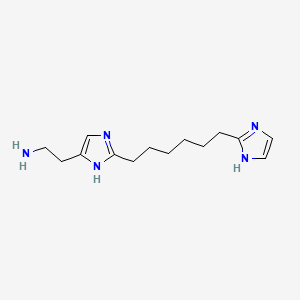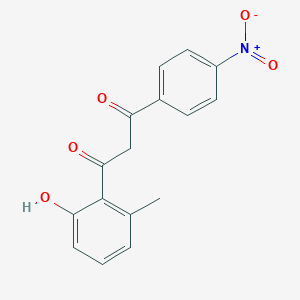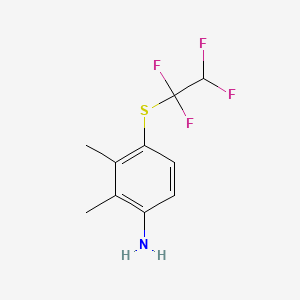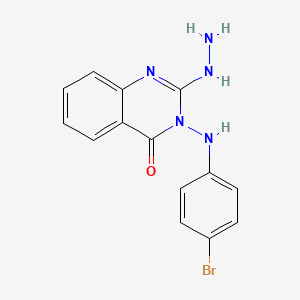![molecular formula C18H12N2S2 B14340312 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 104616-26-4](/img/structure/B14340312.png)
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is an organic compound that belongs to the diketopyrrolopyrrole (DPP) family. These compounds are known for their vibrant colors and are widely used as high-performance pigments due to their color strength, brightness, and low solubility in common solvents . The unique structure of this compound allows it to form a two-dimensional network through intermolecular hydrogen bonds and π-π interactions, contributing to its stability and performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the alkylation of nitrogen atoms in the presence of potassium t-butoxide as a base in 1-methyl-2-pyrrolidinone . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified through recrystallization or chromatographic techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to form stable structures through intermolecular hydrogen bonds and π-π interactions. These interactions contribute to its stability and performance as a pigment and electronic material . The compound’s electron-deficient core facilitates its use in electronic applications by forming low LUMO energy levels, which enhance air stability for n-type organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-butylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dibutylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-hexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-dodecylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-didodecylpyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
What sets 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione apart from its similar compounds is its specific structural configuration, which allows for unique intermolecular interactions and stability. This makes it particularly valuable in applications requiring high-performance pigments and electronic materials .
Propriétés
Numéro CAS |
104616-26-4 |
|---|---|
Formule moléculaire |
C18H12N2S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,4-diphenyl-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C18H12N2S2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H |
Clé InChI |
QYGVHSCPZHRUJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)








![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
